molecular formula C10H21N B13564822 (1-Ethylcycloheptyl)methanamine

(1-Ethylcycloheptyl)methanamine

Cat. No.: B13564822
M. Wt: 155.28 g/mol
InChI Key: LYLSRCLHLHRRLL-UHFFFAOYSA-N
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Description

(1-Ethylcycloheptyl)methanamine: is an organic compound with the molecular formula C10H21N It is a primary amine characterized by a seven-membered cycloheptyl ring substituted with an ethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (1-Ethylcycloheptyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Acyl chlorides, isocyanates, or sulfonyl chlorides are typically used for forming derivatives.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, ureas, or sulfonamides.

Scientific Research Applications

(1-Ethylcycloheptyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethylcycloheptyl)methanamine involves its interaction with biological targets through its primary amine group. This group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may act as a ligand for certain enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

    Cycloheptylamine: Similar structure but lacks the ethyl group.

    (1-Methylcycloheptyl)methanamine: Similar structure with a methyl group instead of an ethyl group.

    Cyclooctylamine: Contains an eight-membered ring instead of a seven-membered ring.

Uniqueness: (1-Ethylcycloheptyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(1-ethylcycloheptyl)methanamine

InChI

InChI=1S/C10H21N/c1-2-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3

InChI Key

LYLSRCLHLHRRLL-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCC1)CN

Origin of Product

United States

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